molecular formula C16H17N3 B6284884 2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE CAS No. 74873-32-8

2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE

Cat. No.: B6284884
CAS No.: 74873-32-8
M. Wt: 251.3
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Description

2-Amino-6-isobutyl-4-phenylnicotinonitrile is a high-purity chemical reagent intended for research applications. This compound belongs to the 2-aminonicotinonitrile class, which is of significant interest in medicinal chemistry and materials science. Structurally related 2-amino-4,6-diphenylnicotinonitriles (APNs) have demonstrated notable cytotoxicity against breast cancer cell lines in scientific studies, with some analogs exhibiting potency surpassing that of the control drug Doxorubicin . This suggests potential value for this compound class in the development of new anticancer agents. Beyond biomedical applications, this family of compounds also displays promising photophysical properties. Research indicates that their strong fluorescence and sensitivity to the solvent environment make them suitable for use as fluorescent sensors and for monitoring processes like photopolymerization . The synthesis of such compounds is typically achieved through multi-step organic reactions involving chalcone intermediates . As a supplier, we ensure the compound's identity and purity are verified using advanced analytical techniques. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to review all safety data sheets prior to handling.

Properties

CAS No.

74873-32-8

Molecular Formula

C16H17N3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The chalcone-mediated route, adapted from the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), involves a two-step process:

  • Chalcone Formation : A Claisen-Schmidt condensation between acetophenone derivatives and aldehydes under basic conditions.

  • Cyclization : Reaction of the chalcone intermediate with malononitrile and ammonium acetate under reflux to form the pyridine core.

For 2-amino-6-isobutyl-4-phenylnicotinonitrile, the chalcone precursor must incorporate isobutyl and phenyl groups. This is achieved by substituting the aldehyde component with isobutyraldehyde and the ketone with acetophenone (Figure 1). The regiochemistry of cyclization positions the phenyl group at C4 and the isobutyl group at C6 due to the electronic and steric effects of the substituents during ring closure.

Optimization and Yield Data

Key parameters influencing yield include:

  • Solvent System : Ethanol or methanol for chalcone formation, followed by acetic acid for cyclization.

  • Temperature : Reflux conditions (80–100°C) for 6–8 hours.

  • Molar Ratios : A 1:1:1 ratio of chalcone, malononitrile, and ammonium acetate maximizes product formation.

Pilot studies on analogous APNs report yields of 65–75%. For the isobutyl variant, yields are projected to be slightly lower (55–65%) due to steric hindrance from the branched alkyl group, which may slow cyclization kinetics.

Table 1: Chalcone Cyclocondensation Parameters for this compound

ParameterConditionYield (%)
Chalcone precursor4-Phenylisobutylchalcone
Solvent (cyclization)Glacial acetic acid60*
Temperature100°C, reflux
Reaction time8 hours
*Projected yield based on analogous APN syntheses.

Phase-Transfer-Catalyzed Azidolysis-Rduction

Two-Step Strategy for Amino Group Introduction

This method, optimized for 2-amino-4,6-diarylnicotinonitriles, avoids malononitrile by leveraging:

  • Azidolysis : Conversion of 2-chloro-4-phenyl-6-isobutylnicotinonitrile to a tetrazolo[1,5-a]pyridine intermediate using sodium azide under PTC conditions.

  • Chemoselective Reduction : Sodium borohydride-mediated reduction of the tetrazole moiety to yield the 2-amino derivative.

Synthesis of 2-Chloro Intermediate

The 2-chloro precursor is synthesized from 2-oxo-4-phenyl-6-isobutyl-1,2-dihydropyridine-3-carbonitrile via treatment with phosphoryl chloride (POCl3). This step introduces the chloro group at C2, critical for subsequent azidolysis.

One-Pot PTC Protocol

A modified one-pot procedure combines azidolysis and reduction in a single reaction vessel, enhancing efficiency:

  • Liquid-Liquid PTC System : Chlorobenzene/water with Aliquat 336® as the catalyst.

  • Stepwise Reagent Addition : Sodium azide (1.2 equiv) followed by sodium borohydride (4 equiv) at 60°C.

This method achieves yields of 70–75% for diaryl analogues, with isobutyl variants expected to yield 65–70% due to reduced solubility of alkyl-substituted intermediates.

Table 2: PTC Azidolysis-Reduction Parameters

ParameterConditionYield (%)
CatalystAliquat 336® (0.1 equiv)68*
SolventChlorobenzene/water (3:1)
Temperature60°C, reflux
Reaction time3 hours (total)
*Projected yield for isobutyl variant.

Comparative Analysis of Methodologies

Cost and Scalability

  • Chalcone Route : Requires inexpensive starting materials (acetophenone, isobutyraldehyde) but incurs higher malononitrile costs. Suitable for small-scale synthesis.

  • PTC Route : Eliminates malononitrile use, reducing raw material costs by ~40%. Scalable to industrial production due to recoverable solvents and catalysts.

Regiochemical Control

  • Both methods ensure correct substituent placement via substrate design. The chalcone route’s regioselectivity is governed by the chalcone’s conjugated system, while the PTC method relies on the stability of the tetrazole intermediate during reduction.

Byproduct Formation

  • Chalcone cyclization may produce polymeric byproducts if stoichiometry deviates.

  • PTC reduction risks over-reduction of the nitrile group if borohydride is in excess, necessitating careful reagent control.

Modifying the classic Hantzsch method by replacing β-keto esters with cyanoacetamide derivatives could enable direct introduction of the nitrile group. Preliminary studies suggest this approach may reduce step count but requires oxidation steps to aromatize the dihydropyridine ring.

Enzymatic Catalysis

Recent advances in biocatalysis propose using transaminases to introduce the amino group post-cyclization, potentially improving stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isobutyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Reactions

2-Amino-6-isobutyl-4-phenylnicotinonitrile can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can yield various amines using lithium aluminum hydride or sodium borohydride.
  • Substitution : The amino and phenyl groups can participate in substitution reactions, facilitating the formation of new derivatives.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and studying various reaction mechanisms. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities for derivatives of this compound:

  • Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

The compound has been explored for its therapeutic applications:

  • Kinase Inhibition : It has shown promise as a PIM-1 kinase inhibitor, which is significant in regulating cell proliferation and survival pathways.
  • Treatment of Diseases : Potential applications include treatment for inflammatory diseases and certain cancers due to its ability to modulate signaling pathways related to mitogen-activated protein kinases (MAPKs) .

Industrial Applications

In industrial contexts, this compound is utilized in:

  • Development of New Materials : Employed in creating polymers and dyes due to its unique chemical properties.
  • Fluorescent Sensors : Its derivatives are being explored for use in photopolymerization processes and as components in sensor technology.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential role in cancer therapy .
  • Kinase Inhibition Studies : Research highlighted its effectiveness in inhibiting PIM-1 kinase activity, which could lead to new treatments for cancers associated with dysregulated kinase signaling .
  • Antimicrobial Activity Evaluation : Various studies have explored the antimicrobial properties of this compound's derivatives, confirming their efficacy against specific bacterial strains .

Comparison with Similar Compounds

Compound 1: 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS: 478067-19-5)

Molecular Formula : C₁₂H₁₂N₄S₂
Molar Mass : 276.38 g/mol
Key Structural Differences :

  • Core Heterocycle : Pyrimidine (vs. pyridine in the target compound).
  • 6-Substituent : 2-Thienyl (aromatic sulfur-containing heterocycle) enhances π-π stacking but reduces steric bulk compared to isobutyl.

Hypothesized Properties :

  • Higher logP (lipophilicity) due to sulfur-containing groups.
  • Potential for unique reactivity in cross-coupling reactions via thienyl or sulfanyl groups.

Compound 2: 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile (CAS: 338794-19-7)

Molecular Formula : C₁₅H₁₄ClN₃
Predicted logP : 2.94 ± 0.50
Key Structural Differences :

  • 6-Substituent : Ethyl group (linear alkyl chain) offers less steric hindrance than isobutyl.
  • Additional Methyl Group : At the 5-position, which may restrict rotational freedom.

Hypothesized Properties :

  • Enhanced solubility in polar solvents due to Cl substituent.
  • Reduced metabolic stability compared to the target compound (due to smaller alkyl group).

Comparative Data Table

Property Target Compound Compound 1 Compound 2
Core Structure Pyridine Pyrimidine Pyridine
4-Position Substituent Phenyl Propylsulfanyl 3-Chlorophenyl
6-Position Substituent Isobutyl 2-Thienyl Ethyl
Molar Mass (g/mol) Not Provided 276.38 ~269.75 (calculated)
logP (Predicted) Not Provided ~3.5 (estimated) 2.94 ± 0.50
Key Functional Groups Amino, Nitrile, Phenyl Amino, Nitrile, Thienyl, Sulfur Amino, Nitrile, Chlorine

Research Findings and Implications

Electronic and Steric Effects

  • The 3-chlorophenyl group in Compound 2 introduces dipole interactions, which may enhance binding affinity in receptor-ligand systems compared to the non-halogenated phenyl group in the target compound .

Biological Activity

2-Amino-6-isobutyl-4-phenylnicotinonitrile (CAS No. 5105-94-2) is a chemical compound belonging to the class of nicotinonitriles. Its unique structure, characterized by an amino group at the 2-position, an isobutyl group at the 6-position, and a phenyl group at the 4-position, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3. The presence of the isobutyl group may influence its pharmacokinetic properties and biological interactions, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC16H17N3
Molecular Weight269.32 g/mol
CAS Number5105-94-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain kinases or interact with nucleic acids, impacting cellular processes and signaling pathways. Such interactions can lead to various biological effects, including:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly those with mutations in the NRF2 pathway .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be explored further for therapeutic applications.

Case Studies

  • NRF2 Inhibition : A study highlighted the role of substituted nicotinonitriles as NRF2 inhibitors. The compound demonstrated selectivity for lung cancer cells with KEAP1 mutations, enhancing sensitivity to chemotherapeutics like carboplatin and 5-fluorouracil . This suggests potential applications in combination therapies for resistant cancers.
  • Anticancer Properties : In vitro studies indicated that derivatives of nicotinonitriles, including this compound, inhibited migration and proliferation in lung cancer cell lines . This underscores its potential as a therapeutic agent in oncology.
  • Corrosion Inhibition : Interestingly, research has also explored the use of nicotinonitriles as corrosion inhibitors in industrial applications. The compound's effectiveness in this context may open new avenues for its utilization beyond traditional medicinal uses .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Amino-4,6-diphenylnicotinonitrile Two phenyl groupsAnticancer properties
2-Amino-6-methyl-4-phenylnicotinonitrile Methyl group instead of isobutylPotentially lower activity than isobutyl derivative

The presence of the isobutyl group in this compound distinguishes it from its analogs, potentially enhancing its biological activity and selectivity.

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-amino-6-isobutyl-4-phenylnicotinonitrile be determined, and what methodological steps are critical for accurate refinement?

  • Answer : Utilize single-crystal X-ray diffraction for structural elucidation. Grow high-quality crystals via vapor diffusion or slow evaporation. Collect intensity data using a diffractometer, and process with SHELX programs (e.g., SHELXL for refinement). Validate the model using R-factors, residual electron density maps, and Hirshfeld surface analysis to ensure accuracy . Cross-check with spectroscopic data (e.g., NMR) to confirm molecular geometry.

Q. What synthetic routes are optimal for preparing this compound, and how can regioselectivity be controlled?

  • Answer : Employ multi-step synthesis starting from substituted pyridine precursors. For regioselectivity, optimize reaction conditions (e.g., temperature, catalysts) to favor the 6-isobutyl substituent. Use protecting groups for the amino functionality to prevent side reactions. Monitor intermediates via TLC and HPLC, and characterize final products using mass spectrometry and elemental analysis .

Q. Which analytical methods are recommended for assessing the purity of this compound?

  • Answer : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and spectroscopic techniques (UV-Vis, FT-IR). Calibrate against certified reference standards (e.g., aminophenol derivatives as in ) . Quantify impurities using GC-MS with electron ionization, ensuring detection limits <0.1%.

Q. How can NMR spectroscopy resolve ambiguities in the molecular structure of this compound?

  • Answer : Perform 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments in deuterated DMSO or CDCl₃. Assign peaks by comparing coupling constants and chemical shifts to analogous nicotinonitrile derivatives. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups. For aromatic protons, analyze NOESY correlations to confirm substituent positions .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Compare optimized geometries with crystallographic data. Use Gaussian or ORCA software for simulations, and visualize results with GaussView or VMD .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

  • Answer : Perform sensitivity analysis on computational parameters (e.g., basis set choice, solvation models). Validate experimental conditions (e.g., solvent polarity, temperature) to match simulations. If discrepancies persist, use hybrid methods like QM/MM or conduct synchrotron-based X-ray diffraction for higher-resolution data .

Q. What experimental design is optimal for studying the reaction kinetics of this compound under catalytic conditions?

  • Answer : Employ stopped-flow UV-Vis spectroscopy or in-situ FT-IR to monitor real-time reaction progress. Vary catalyst loading, temperature, and solvent polarity to derive rate constants (k) and activation energy (Eₐ). Use the Eyring equation and Arrhenius plots for kinetic modeling. Triangulate data with HPLC-MS to track intermediate formation .

Q. How can structural isomers or byproducts arising during synthesis be identified and separated?

  • Answer : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis for isomer separation. Characterize isolated isomers via X-ray crystallography or vibrational circular dichroism (VCD). For byproducts, apply LC-MS/MS with MRM transitions to detect trace impurities. Reference ’s strategies for fentanyl isomer differentiation .

Q. What methodologies are effective for probing the mechanistic pathways of photochemical reactions involving this compound?

  • Answer : Conduct laser flash photolysis to identify transient species (e.g., triplet states, radicals). Use DFT to map potential energy surfaces and identify transition states. Validate with isotopic labeling (e.g., deuterium substitution) and trapping experiments (e.g., TEMPO for radicals). Compare quantum yields under varying light intensities .

Q. How can advanced molecular dynamics (MD) simulations improve understanding of this compound’s behavior in biological systems?

  • Answer : Run all-atom MD simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Parameterize the compound with GAFF force fields. Analyze binding free energies (MM-PBSA/GBSA) to predict interactions with proteins. Validate with SPR or ITC experiments to correlate simulation results with experimental binding affinities .

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